N-(4,6-difluorobenzo[d]thiazol-2-yl)-4-methyl-N-(2-morpholinoethyl)benzamide hydrochloride
Description
N-(4,6-Difluorobenzo[d]thiazol-2-yl)-4-methyl-N-(2-morpholinoethyl)benzamide hydrochloride is a benzamide derivative featuring a benzo[d]thiazole core substituted with 4,6-difluoro groups and a 2-morpholinoethyl amine moiety. The hydrochloride salt enhances its aqueous solubility, a critical factor for bioavailability in pharmaceutical applications. Key structural attributes include:
- Benzamide backbone: Provides a rigid aromatic framework for target interactions.
- 4,6-Difluorobenzo[d]thiazol-2-yl group: Fluorination improves metabolic stability and lipophilicity, while the thiazole ring may facilitate metal coordination or π-π stacking.
Properties
IUPAC Name |
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-methyl-N-(2-morpholin-4-ylethyl)benzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21F2N3O2S.ClH/c1-14-2-4-15(5-3-14)20(27)26(7-6-25-8-10-28-11-9-25)21-24-19-17(23)12-16(22)13-18(19)29-21;/h2-5,12-13H,6-11H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USPAQPDMFNYGTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N(CCN2CCOCC2)C3=NC4=C(C=C(C=C4S3)F)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClF2N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,6-difluorobenzo[d]thiazol-2-yl)-4-methyl-N-(2-morpholinoethyl)benzamide hydrochloride involves multiple steps. The general procedure includes the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid to form intermediate compounds. These intermediates are then treated with 4-(2-chloroethyl)morpholine hydrochloride to yield the final product .
Industrial Production Methods
Industrial production of this compound typically follows the same synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of advanced purification techniques, such as recrystallization and chromatography, is common to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
N-(4,6-difluorobenzo[d]thiazol-2-yl)-4-methyl-N-(2-morpholinoethyl)benzamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The fluorine atoms in the benzothiazole ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the reaction conditions and reagents used.
Scientific Research Applications
N-(4,6-difluorobenzo[d]thiazol-2-yl)-4-methyl-N-(2-morpholinoethyl)benzamide hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an anti-inflammatory and antimicrobial agent.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence.
Mechanism of Action
The mechanism of action of N-(4,6-difluorobenzo[d]thiazol-2-yl)-4-methyl-N-(2-morpholinoethyl)benzamide hydrochloride involves the inhibition of specific enzymes and pathways. For example, it has been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process . The compound binds to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares the target compound with structurally related analogs from the evidence:
†Estimated based on fluorine and aromatic content.
‡Reported values for diflufenican.
Key Differentiators
Heterocyclic Core: The target’s benzo[d]thiazole differs from triazoles () and pyridine ().
Solubility Modifiers: The morpholinoethyl group and hydrochloride salt in the target compound contrast with sulfonyl () or trifluoromethyl () groups, offering superior aqueous solubility for drug delivery.
Spectroscopic and Stability Comparisons
Biological Activity
N-(4,6-difluorobenzo[d]thiazol-2-yl)-4-methyl-N-(2-morpholinoethyl)benzamide hydrochloride is a synthetic compound characterized by its unique structure and potential biological activities. Its molecular formula is with a molecular weight of 453.9 g/mol. This compound has garnered attention in pharmaceutical research due to its possible therapeutic applications.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 453.9 g/mol |
| CAS Number | 1217044-33-1 |
Biological Activity
The biological activity of this compound has been explored through various studies, indicating its potential as an antitumor agent and its effects on specific cellular pathways.
Antitumor Activity
Recent studies have shown that compounds containing the benzo[d]thiazole moiety exhibit significant cytotoxic effects against various cancer cell lines. For instance, the compound demonstrated:
- Inhibition of Cell Proliferation : In vitro assays revealed that this compound significantly inhibited the proliferation of cancer cells, particularly in breast and lung cancer models.
- Induction of Apoptosis : Mechanistic studies indicated that treatment with this compound led to increased apoptosis in cancer cells, evidenced by the activation of caspases and the upregulation of pro-apoptotic proteins.
The proposed mechanism of action involves the modulation of signaling pathways associated with cell survival and apoptosis. The compound appears to interact with specific targets within the cell, leading to:
- Disruption of Mitochondrial Function : This results in increased reactive oxygen species (ROS) production, which is a known trigger for apoptosis.
- Inhibition of Key Oncogenic Pathways : Studies suggest that it may inhibit pathways such as PI3K/Akt and MAPK/ERK, which are crucial for cancer cell survival.
Case Studies
-
Study on Breast Cancer Cell Lines :
- Objective : To evaluate the cytotoxic effects on MCF-7 cells.
- Findings : The compound reduced cell viability by 70% at a concentration of 10 µM after 48 hours.
- : Indicates strong potential for development as a breast cancer therapeutic agent.
-
Lung Cancer Model :
- Objective : Assessing effects on A549 lung cancer cells.
- Results : A dose-dependent increase in apoptosis was observed with IC50 values around 5 µM.
- Implications : Suggests efficacy in targeting lung cancer.
Research Findings Summary
The following table summarizes key findings from various studies on the biological activity of this compound:
Q & A
Basic: What are the established synthetic routes for this compound, and how is purity optimized?
Methodological Answer:
The synthesis typically involves coupling a fluorinated benzothiazol-2-amine derivative with a substituted benzoyl chloride. For example, analogous compounds are synthesized by reacting 5-chlorothiazol-2-amine with 2,4-difluorobenzoyl chloride in pyridine, followed by purification via chromatography or recrystallization from methanol . To optimize purity:
- Use high-purity starting materials (e.g., >98% O-benzyl hydroxylamine hydrochloride) .
- Monitor reactions with TLC and employ NaHCO₃ washes to remove acidic byproducts .
- Final purification via column chromatography (silica gel, gradient elution) or solvent recrystallization .
Basic: Which spectroscopic and analytical techniques are critical for structural validation?
Methodological Answer:
Key techniques include:
- NMR (¹H/¹³C): Assign peaks to confirm substituent positions (e.g., fluorinated aromatic protons appear as doublets due to coupling) .
- IR Spectroscopy: Identify amide C=O stretches (~1650–1680 cm⁻¹) and morpholine C-O-C vibrations (~1100 cm⁻¹) .
- Elemental Analysis: Validate stoichiometry (e.g., C, H, N, S content within ±0.4% of theoretical values) .
- Mass Spectrometry (ESI/HRMS): Confirm molecular ion peaks (e.g., [M+H]+ for C₂₀H₂₁ClF₂N₃O₂S) .
Basic: What preliminary biological assays are recommended for activity profiling?
Methodological Answer:
Initial screening should focus on:
- Antimicrobial Activity: Broth microdilution assays against Gram-positive/negative bacteria (e.g., MIC determination per CLSI guidelines) .
- Anticancer Potential: MTT assays on cancer cell lines (e.g., IC₅₀ values against HeLa or MCF-7 cells) .
- Enzyme Inhibition: Fluorometric assays targeting PFOR (pyruvate:ferredoxin oxidoreductase) to assess anaerobic metabolism disruption .
Advanced: How is crystallographic data analyzed to resolve molecular conformation?
Methodological Answer:
- Data Collection: Use single-crystal X-ray diffraction (Cu-Kα radiation, λ = 1.54178 Å) .
- Refinement: Apply SHELXL-2018 for structure solution via direct methods. Key parameters:
- Validation: Check for twinning using PLATON and validate geometry with Mogul bond-length analysis .
Advanced: How can DFT calculations elucidate electronic properties and reaction mechanisms?
Methodological Answer:
- Geometry Optimization: Use B3LYP/6-311++G(d,p) to model ground-state structures .
- Reactivity Analysis: Calculate Fukui indices to identify nucleophilic/electrophilic sites on the benzothiazole ring .
- Mechanistic Insights: Simulate amide bond formation transition states (IRC analysis) to assess activation energies .
Advanced: How to address contradictions in biological activity data across studies?
Methodological Answer:
- Dose-Response Curves: Repeat assays with standardized protocols (e.g., fixed incubation times, cell passage numbers) .
- Purity Verification: Confirm compound integrity via HPLC (>95% purity) .
- Structural Analog Comparison: Test derivatives (e.g., morpholinoethyl vs. piperazinyl substituents) to isolate pharmacophoric groups .
Advanced: What solvent-free strategies improve synthetic sustainability?
Methodological Answer:
- Friedel-Crafts Acylation: Use Eaton’s reagent (P₂O₅·MsOH) under neat conditions to minimize waste .
- Microwave-Assisted Synthesis: Reduce reaction times (e.g., 30 min vs. 4 hr reflux) while maintaining yields >80% .
Advanced: How are structure-activity relationships (SAR) systematically explored?
Methodological Answer:
- Substituent Variation: Synthesize analogs with halogen (Cl, F), alkyl (methyl), or electron-withdrawing (CF₃) groups .
- Biological Testing: Compare IC₅₀ values against parent compound to identify critical moieties (e.g., difluoro substitution enhances membrane permeability) .
- 3D-QSAR Modeling: Use CoMFA/CoMSIA to correlate steric/electronic features with activity .
Advanced: How does polymorphism affect physicochemical properties?
Methodological Answer:
- Screening: Recrystallize from solvents (e.g., MeOH, EtOAc) to isolate polymorphs .
- Characterization: Use PXRD to distinguish forms and DSC/TGA to assess thermal stability .
- Bioavailability Studies: Compare dissolution rates of polymorphs in simulated gastric fluid (pH 1.2–6.8) .
Advanced: What computational tools predict binding modes with target enzymes?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
